Succinylcholine is known to act on the neuromuscular junction, primarily affecting the human muscular nicotinic acetylcholine receptors (nAChRs). It activates muscle-type nAChRs, leading to an initial muscle contraction followed by desensitization and relaxation1. This biphasic action is characterized by a rapid onset of neuromuscular blockade, which is clinically useful during procedures requiring muscle relaxation. Interestingly, succinylcholine does not activate neuronal nAChR subtypes at clinically relevant concentrations, which explains the absence of certain side effects, such as tetanic fade during neuromuscular blockade1. Additionally, succinylcholine has been observed to affect motor nerve terminals, potentially causing repetitive neural activity and independent motor nerve action potentials3. This suggests that the motor nerve terminal could be a primary site of action for succinylcholine3.
In clinical anesthesia and emergency medicine, succinylcholine is widely used for its rapid neuromuscular blocking action, facilitating intubation and surgery1. Its quick onset and short duration of action are particularly advantageous in emergency settings where rapid airway management is required.
Succinylcholine chloride has also been utilized in veterinary medicine, specifically for the immobilization of large animals such as North American elk. The doses suitable for immobilization have been studied to ensure the safety and efficacy of the drug in wildlife management practices4.
Pharmacological studies have explored the actions of succinylcholine and its hydrolysis products, including succinylmonocholine. These studies have provided insights into the drug's potency, duration of action, and the effects of its metabolites. For instance, succinylmonocholine has been found to have less myoneural blocking action than succinylcholine but exhibits a longer-lasting blockade8. Understanding these properties is crucial for the safe and effective use of the drug in various clinical scenarios.
Research into the neuromuscular blocking action of succinylmonocholine has shed light on its potential as a depolarizing blocking agent. Studies in rats have indicated that the blockade produced by succinylmonocholine may have competitive features, which could be related to the enzymatic hydrolysis of succinylcholine to succinylmonocholine9. These findings contribute to a deeper understanding of neuromuscular pharmacology and the development of new therapeutic agents.
Case studies have reported instances of prolonged neuromuscular blockade caused by succinylcholine, leading to investigations into the metabolism of the drug and the role of its metabolites, such as succinylmonocholine10. These observations are critical for clinicians to anticipate and manage potential complications associated with the use of succinylcholine.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: